Cas no 1585969-17-0 (5-Bromo-2-(5-bromoindolin-2-yl)phenol)

5-Bromo-2-(5-bromoindolin-2-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(5-bromoindolin-2-yl)phenol
- (R)-5-bromo-2-(5-bromoindolin-2-yl)phenol
- BCP20018
- BCP20090
- Phenol, 5-bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]-
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- Inchi: 1S/C14H11Br2NO/c15-9-2-4-12-8(5-9)6-13(17-12)11-3-1-10(16)7-14(11)18/h1-5,7,13,17-18H,6H2
- InChI Key: UEUDUQLMNBTXFJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CC(C1C=CC(=CC=1O)Br)N2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 302
- Topological Polar Surface Area: 32.299
5-Bromo-2-(5-bromoindolin-2-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM266785-1g |
(R)-5-Bromo-2-(5-bromoindolin-2-yl)phenol |
1585969-17-0 | 95+% | 1g |
$1440 | 2023-03-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P72400-1g |
(R)-5-bromo-2-(5-bromoindolin-2-yl)phenol |
1585969-17-0 | 1g |
¥19502.0 | 2021-09-08 | ||
A2B Chem LLC | AE81660-1g |
Phenol, 5-bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]- |
1585969-17-0 | 95+% | 1g |
$1985.00 | 2024-04-20 | |
Chemenu | CM266785-100mg |
(R)-5-Bromo-2-(5-bromoindolin-2-yl)phenol |
1585969-17-0 | 95+% | 100mg |
$432 | 2023-03-05 | |
Chemenu | CM266785-250mg |
(R)-5-Bromo-2-(5-bromoindolin-2-yl)phenol |
1585969-17-0 | 95+% | 250mg |
$720 | 2023-03-05 |
5-Bromo-2-(5-bromoindolin-2-yl)phenol Related Literature
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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3. Book reviews
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Introduction to 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS No. 1585969-17-0)
5-Bromo-2-(5-bromoindolin-2-yl)phenol is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. Its molecular structure, characterized by the presence of bromine substituents and an indole moiety, makes it a versatile intermediate in the development of various bioactive molecules. This compound, identified by the CAS number 1585969-17-0, has garnered attention due to its potential in modulating biological pathways and its role in the synthesis of novel therapeutic agents.
The compound's structure consists of a phenolic group linked to a brominated indole ring, which is a common motif in medicinal chemistry. The dual bromination at specific positions enhances its reactivity, making it a valuable building block for further functionalization. This feature is particularly useful in constructing complex molecules that mimic natural products or target specific enzymatic pathways.
In recent years, 5-Bromo-2-(5-bromoindolin-2-yl)phenol has been explored in several research studies for its pharmacological properties. One notable area of interest is its potential as an anti-inflammatory agent. Studies have demonstrated that compounds with similar structural features can interact with inflammatory cytokines and modulate immune responses. The bromine atoms in the molecule are believed to enhance binding affinity to target proteins, thereby improving the efficacy of the derived drug candidates.
Furthermore, the indole ring is a well-known pharmacophore in medicinal chemistry, often associated with antimicrobial and anticancer activities. The presence of additional bromine atoms can further enhance these properties by increasing the lipophilicity and metabolic stability of the compound. This makes 5-Bromo-2-(5-bromoindolin-2-yl)phenol a promising candidate for further development into therapeutic agents that could address unmet medical needs.
Recent advancements in computational chemistry have also highlighted the importance of 5-Bromo-2-(5-bromoindolin-2-yl)phenol in drug design. Molecular modeling studies suggest that this compound can effectively interact with enzymes involved in cancer progression, such as kinases and proteases. The ability to predict such interactions computationally accelerates the drug discovery process, allowing researchers to optimize lead compounds more efficiently.
The synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol involves multi-step organic reactions, typically starting from commercially available precursors. The bromination step is critical and requires precise control to ensure regioselectivity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods are essential for producing sufficient quantities of the compound for both research and potential clinical applications.
In addition to its pharmaceutical applications, 5-Bromo-2-(5-bromoindolin-2-yl)phenol has shown promise in materials science. Its unique structural features make it a candidate for developing novel organic semiconductors and optoelectronic materials. Researchers are exploring its potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices, where such compounds can contribute to more efficient energy conversion technologies.
The compound's stability under various conditions is another area of interest. Studies have investigated its behavior under different pH levels and temperatures to assess its suitability for formulation into drug products. Ensuring stability is crucial for maintaining the efficacy and safety of pharmaceuticals throughout their shelf life.
Ethical considerations are also important when developing new chemical entities like 5-Bromo-2-(5-bromoindolin-2-yl)phenol. Responsible research practices ensure that the compound is used safely and responsibly, with appropriate safeguards to prevent misuse. Collaborative efforts between academia and industry are essential to ensure that such compounds are developed and utilized in an ethical manner.
Future research directions may include exploring derivatives of 5-Bromo-2-(5-bromoindolin-2-yl)phenol to enhance their pharmacological properties further. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the biological activity of these compounds. Such modifications could lead to the discovery of new drugs with improved efficacy and reduced side effects.
The role of 5-Bromo-2-(5-bromoindolin-2-yl)phenol in interdisciplinary research is also noteworthy. Its applications span across multiple fields, including medicinal chemistry, materials science, and computational biology. This interdisciplinary approach fosters innovation and accelerates progress by leveraging expertise from different scientific domains.
In conclusion, 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS No. 1585969-17-0) is a multifaceted compound with significant potential in various scientific applications. Its unique structure and reactivity make it a valuable tool for researchers working on drug discovery, materials science, and beyond. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing global challenges in health and technology.
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